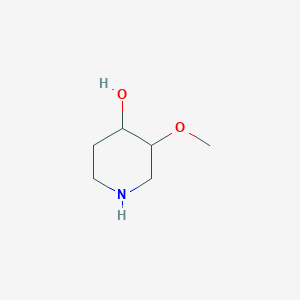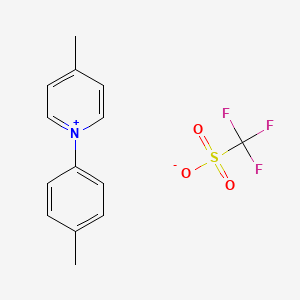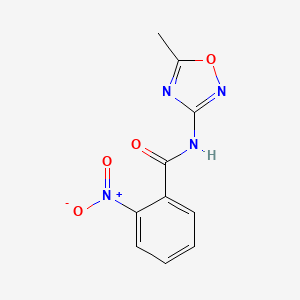![molecular formula C11H14N4O4S B12933471 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate sulfonyl chlorides and hydrazine derivatives. One common method includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with a suitable carboxylic acid or aldehyde under acidic conditions to form the benzoxazole core.
Introduction of Sulfonyl Group: The benzoxazole core is then reacted with morpholinosulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholinosulfonyl group.
Hydrazinyl Substitution: Finally, the compound is treated with hydrazine hydrate to introduce the hydrazinyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential as a bioactive molecule in various biological assays.
Materials Science: It is used in the synthesis of new materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions . The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-5-(pyrrolidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(piperidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(morpholinylsulfonyl)benzo[d]thiazole
Uniqueness
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is unique due to the presence of both hydrazinyl and morpholinosulfonyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H14N4O4S |
|---|---|
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O4S/c12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) |
Clave InChI |
QPQPURHJRQZXSF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




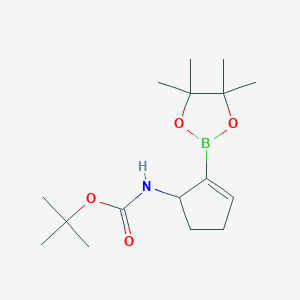
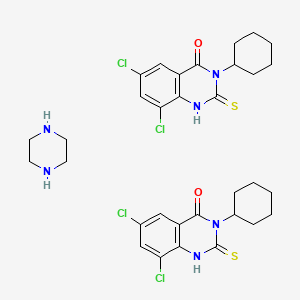
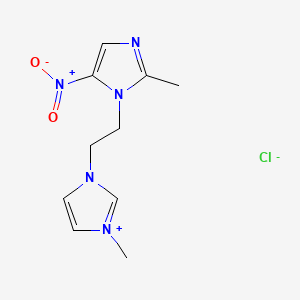
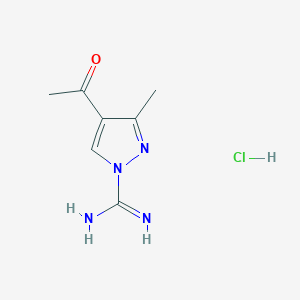
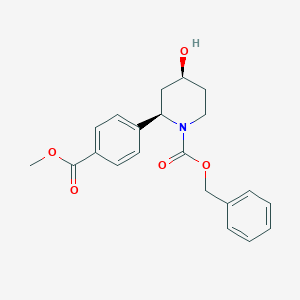
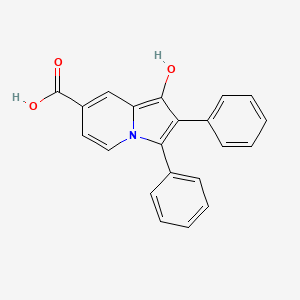
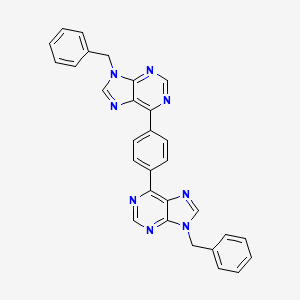
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
